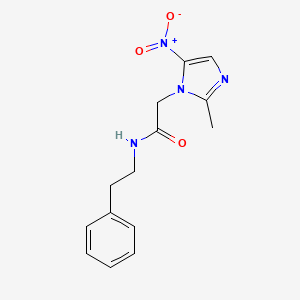
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Nitration of Imidazole: The starting material, imidazole, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated imidazole is then alkylated with 2-methyl-1-bromoethane to introduce the 2-methyl group.
Acylation: The resulting compound is acylated with 2-phenylethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, alternative solvents, and more efficient reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.
Major Products Formed
Reduction: Reduction of the nitro group forms the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
科学研究应用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving imidazole derivatives.
Medicine: Possible applications in drug discovery and development, particularly for diseases where imidazole derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring may participate in hydrogen bonding and other interactions with biological targets.
相似化合物的比较
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antibiotic and antiprotozoal medication.
Tinidazole: Similar to metronidazole, used to treat infections caused by protozoa and anaerobic bacteria.
Ornidazole: Another nitroimidazole with similar applications in treating infections.
Uniqueness
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide may have unique properties due to the presence of the phenylethyl group, which could influence its biological activity and pharmacokinetic properties compared to other nitroimidazole derivatives.
属性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-16-9-14(18(20)21)17(11)10-13(19)15-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQVJWFSDFLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
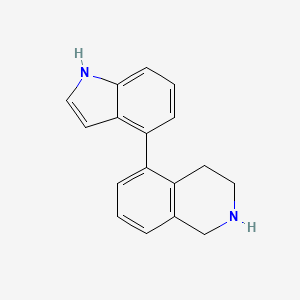
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![1-benzyl-N-[2-(cyclopentylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B5314796.png)
![1-Cyclohexyl-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)
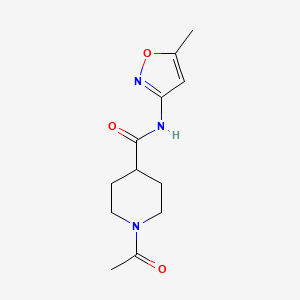
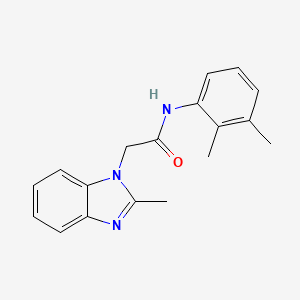
![2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
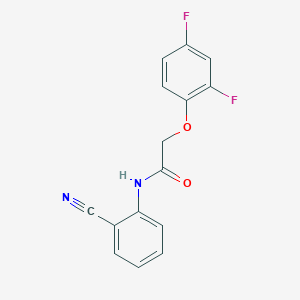
![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5314837.png)
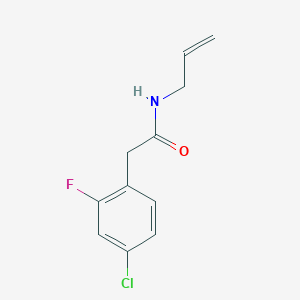
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
![(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)methanone](/img/structure/B5314857.png)
